

Spectroscopic Profile of 3,6-Octanedione: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Octanedione

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This technical guide provides a comprehensive overview of the expected spectroscopic properties of **3,6-octanedione**. Due to the limited availability of published experimental spectra for this specific compound in public databases, this document focuses on predicted data derived from its chemical structure and comparison with isomeric and related compounds. The guide also outlines detailed experimental protocols for acquiring such data.

Introduction to 3,6-Octanedione

3,6-Octanedione (CAS No: 2955-65-9) is a symmetrical aliphatic diketone with the molecular formula $C_8H_{14}O_2$ and a molecular weight of 142.19 g/mol .^[1] Its structure, characterized by two carbonyl groups centrally located within an eight-carbon chain, dictates its chemical behavior and spectroscopic characteristics. Understanding its spectral profile is crucial for its identification, characterization, and quality control in various research and development applications.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,6-octanedione**. These predictions are based on established principles of organic spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for 3,6-Octanedione

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH_3 (C1, C8)	~ 1.0	Triplet	6H
CH_2 (C2, C7)	~ 2.4	Quartet	4H
CH_2 (C4, C5)	~ 2.7	Singlet	4H

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 3,6-Octanedione

Carbon	Chemical Shift (δ , ppm)
C=O (C3, C6)	~ 209
CH_2 (C2, C7)	~ 36
CH_2 (C4, C5)	~ 38
CH_3 (C1, C8)	~ 8

Solvent: CDCl_3

Table 3: Predicted IR Spectroscopic Data for 3,6-Octanedione

Functional Group	Wavenumber (cm^{-1})	Intensity
C=O Stretch	~ 1715	Strong
C-H Stretch (sp^3)	2850 - 3000	Medium-Strong
C-H Bend	1350 - 1470	Medium

Table 4: Predicted Mass Spectrometry Data for 3,6-Octanedione

m/z	Interpretation
142	Molecular Ion $[M]^+$
113	$[M - C_2H_5]^+$
85	$[M - C_2H_5CO]^+$
57	$[C_2H_5CO]^+$
29	$[C_2H_5]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a compound such as **3,6-octanedione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **3,6-octanedione** in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - The NMR spectra should be acquired on a spectrometer operating at a proton frequency of 300 MHz or higher.
 - Insert the sample tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - As **3,6-octanedione** is a solid at room temperature, it can be prepared as a KBr (potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
 - Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop of the solution between two salt plates (e.g., NaCl or KBr) to form a thin film after solvent evaporation.
- Instrument Setup and Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample holder or the pure solvent.
 - Place the prepared sample in the spectrometer's beam path.
 - Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

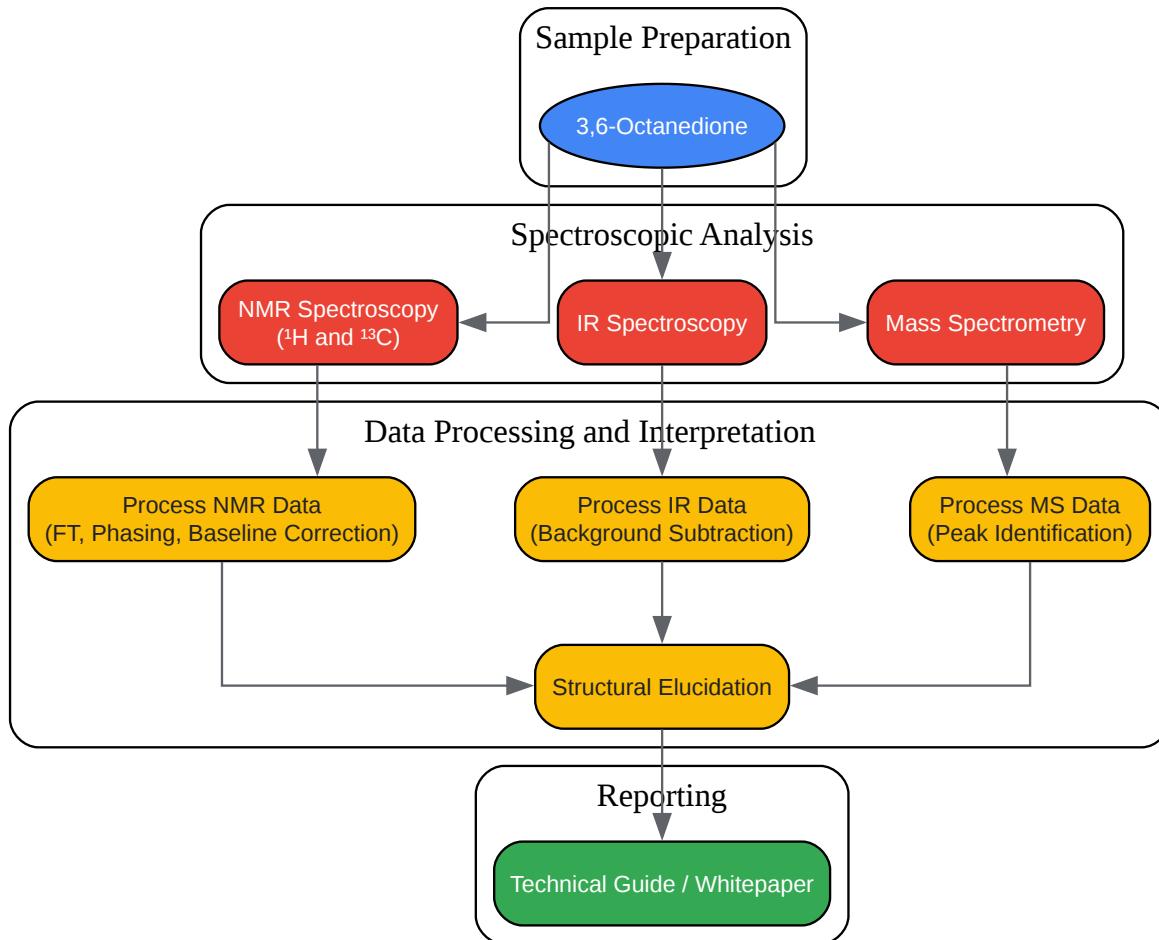
Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of **3,6-octanedione** in a volatile organic solvent (e.g., methanol or acetonitrile).
 - The concentration should be in the range of a few micrograms per milliliter.
- Instrument Setup and Data Acquisition:

- Use a mass spectrometer with an electron ionization (EI) source.
- Introduce the sample into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,6-octanedione**.



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Caption: General workflow for spectroscopic analysis of **3,6-octanedione**.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **3,6-octanedione**. Experimental verification of this data is recommended for any application requiring precise structural confirmation.

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References

- 1. lookchem.com [lookchem.com]
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